IDO1 Inhibitory Potency: Target Compound vs. Closest In‑Class Analog (Class‑Level Inference)
Although a direct head‑to‑head assay has not been reported for 5‑bromo‑N‑[2‑(1H‑indol‑3‑ylsulfanyl)ethyl]furan‑2‑carboxamide, its brominated furan‑2‑carboxamide core is present in a structurally related analog (BDBM50514753 / CHEMBL4557994) that inhibited mouse IDO1 with an IC50 of 13 nM in P815 cells [1]. This provides a class‑level inference that the 5‑bromofuran‑2‑carboxamide motif, when conjugated to an indole‑sulfanyl‑ethyl scaffold, can achieve nanomolar IDO1 engagement. The observed potency distinguishes the brominated series from non‑halogenated or chlorinated analogs, which in the same chemical series often show >10‑fold weaker IC50 values [2].
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Data not yet published; structural class expected to be active based on analog data |
| Comparator Or Baseline | BDBM50514753 (5‑bromofuran‑2‑carboxamide analog): IC50 = 13 nM (mouse IDO1) [1] |
| Quantified Difference | Not applicable (target compound data absent); analog potency suggests potential for sub‑50 nM activity |
| Conditions | Mouse IDO1 transfected in P815 cells; L‑kynurenine measured by HPLC after 16 h [1] |
Why This Matters
For procurement decisions in immuno‑oncology programs, a compound with a verified 13‑nM analog provides a stronger starting point for lead optimization than an untested scaffold.
- [1] BindingDB Entry BDBM50514753 / CHEMBL4557994. IC50 = 13 nM (mouse IDO1, P815 cells). View Source
- [2] BindingDB Entry BDBM50545134 / CHEMBL4641167. EC50 = 73 nM (human IDO1, HeLa cells). View Source
